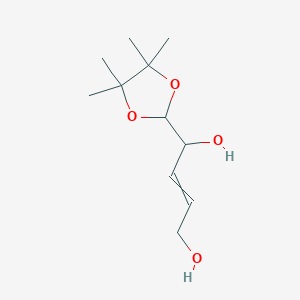
1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol is an organic compound characterized by the presence of a dioxolane ring and a butene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization or ketalization processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and butene diol structure contribute to its unique binding properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol is unique due to its specific combination of a dioxolane ring and a butene diol structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
64649-81-6 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol |
InChI |
InChI=1S/C11H20O4/c1-10(2)11(3,4)15-9(14-10)8(13)6-5-7-12/h5-6,8-9,12-13H,7H2,1-4H3 |
InChI Key |
RXWDAKAPMKLYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C(C=CCO)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


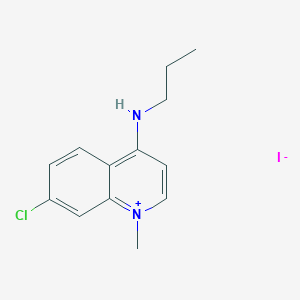
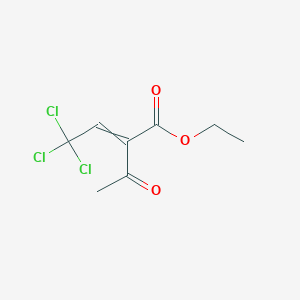
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
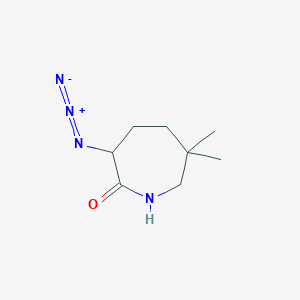

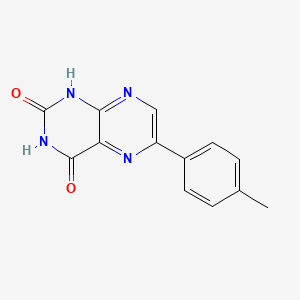
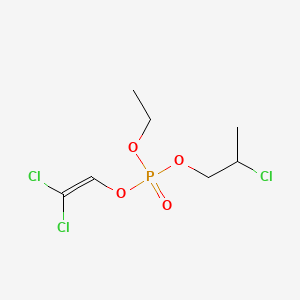
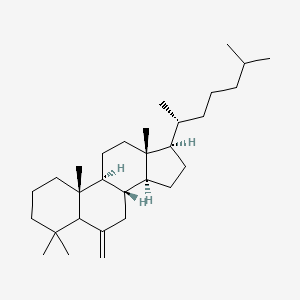
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
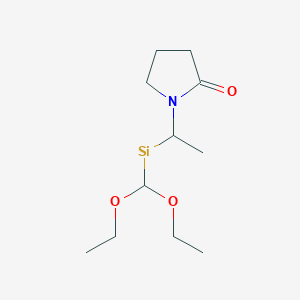
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)


